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Bicyclo[2.2.1]hept-5-ene-2,3-diamine

Cat. No.: B12122002
M. Wt: 124.18 g/mol
InChI Key: SOHHIWOQYGKNRI-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[2.2.1]hept-5-ene (Norbornene) Scaffold in Organic Chemistry

The Bicyclo[2.2.1]hept-5-ene, or norbornene, scaffold is a prominent structure in organic and medicinal chemistry. nih.govnih.gov Its strained bicyclic system, containing a cyclohexene (B86901) ring bridged by a methylene (B1212753) group, is readily synthesized through the Diels-Alder reaction of cyclopentadiene (B3395910) and an appropriate dienophile. researchgate.net This unique reactivity provides a versatile pathway for creating a wide array of functionalized bicyclic compounds. nih.gov

The rigid framework of the norbornene unit is highly valued for its ability to serve as a molecular scaffold, pre-orienting attached functional groups in a defined spatial arrangement. acs.org This property is particularly useful in designing molecules that can initiate specific noncovalent interactions, such as hydrogen bonds between peptide strands. acs.org The development of norbornene-based derivatives has garnered significant attention for potential applications in medicinal chemistry, including as anticancer agents and components of drug delivery systems. nih.govconsensus.appscbt.com Its utility also extends to polymer chemistry, where it is used to create copolymers with unique properties. nih.gov

Role of Diamine Functionalities in Advanced Chemical Research

Diamine functionalities, particularly chiral 1,2-diamines, are ubiquitous and indispensable components in advanced chemical research. rsc.org They are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts in asymmetric synthesis. rsc.orgrsc.org The ability of diamines to coordinate with metal centers is fundamental to the creation of catalysts for a variety of transformations, including asymmetric hydrogenation and diamination of alkenes. rsc.org

In the realm of organocatalysis, diamine derivatives have been designed to accelerate chemical transformations with high enantioselectivity. acs.orgnih.gov For instance, catalysts derived from 1,3-diamines have been successfully employed in asymmetric Mannich reactions. acs.orgnih.gov Beyond catalysis, diamines are crucial industrial platform chemicals, serving as monomers for the synthesis of polyamides, which are widely used plastics. nih.gov The growing interest in sustainable chemistry has spurred research into bio-based diamines for the production of bioplastics. nih.gov

Overview of Academic Research Trends Pertaining to Bicyclo[2.2.1]hept-5-ene-2,3-diamine and its Structural Analogues

Academic research involving this compound and its analogues focuses primarily on leveraging its unique structural features for catalysis and the synthesis of complex molecules. A key research trend is the use of this diamine as a precursor for sophisticated ligands in asymmetric catalysis. For example, the stereoisomer trans-5-norbornene-endo-2,3-diamine has been used to synthesize a PNNP tetradentate ligand. nih.gov This ligand, when complexed with ruthenium, forms a catalyst active in the hydrogenation of esters. nih.gov The norbornene backbone in such ligands provides a rigid chiral environment essential for inducing enantioselectivity.

Research on structural analogues further highlights the versatility of the norbornene framework. The corresponding dicarboximide derivatives, Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, have been studied for their reactions with various azides to form complex heterocyclic structures like dihydrotriazoles and aziridines. researchgate.net Furthermore, related 7-azabicyclo[2.2.1]heptane and -heptene derivatives have been investigated as cholinergic receptor ligands, with the natural product epibatidine (B1211577) being a prominent example. google.com These research avenues demonstrate a sustained academic interest in modifying the norbornene core with nitrogen-containing functionalities to create molecules with specific catalytic or biological activities.

Data Tables

Table 1: Applications of Norbornene Derivatives in Research

Derivative Class Specific Application Reference(s)
Norbornene-based Diamines Synthesis of tetradentate ligands for catalytic ester hydrogenation. nih.gov
Norbornene-based Dicarboximides Synthesis of complex heterocyclic compounds like dihydrotriazoles and aziridines. researchgate.net
7-Azabicyclo[2.2.1]heptane Derivatives Development of cholinergic receptor ligands. google.com
General Norbornene Scaffolds Scaffolds for potential anticancer agents and drug delivery systems. nih.govnih.govconsensus.app

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B12122002 Bicyclo[2.2.1]hept-5-ene-2,3-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-diamine

InChI

InChI=1S/C7H12N2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-7H,3,8-9H2

InChI Key

SOHHIWOQYGKNRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2N)N

Origin of Product

United States

Synthetic Strategies and Methodologies for Bicyclo 2.2.1 Hept 5 Ene 2,3 Diamine and Its Derivatives

Direct Synthesis Approaches to Bicyclo[2.2.1]hept-5-ene-2,3-diamine

Direct synthesis of cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-diamine has been achieved through a multi-step sequence starting from a Diels-Alder reaction. A key pathway involves the reaction of cyclopentadiene (B3395910) with 1,3-diacetyl-imidazolin-2-one. This initial cycloaddition forms the tricyclic urea (B33335) derivative, 3,5-diacetyl-3,5-diazatricyclo[5.2.1.02,6]undec-8-en-4-one. Subsequent base hydrolysis of this intermediate under stringent conditions successfully cleaves the acetyl groups and the urea bridge, yielding the target cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-diamine, which is typically isolated as its dihydrochloride (B599025) salt. researchgate.net This method provides a direct, albeit multi-step, route to the desired diamine with a specific cis-endo stereochemistry.

Synthesis via Precursor Transformation

The synthesis of this compound is often accomplished by the chemical transformation of readily available precursors that already contain the norbornene skeleton. These methods offer flexibility in accessing different stereoisomers and derivatives.

From Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (B1165640) Derivatives

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is a common starting material, available in both endo and exo forms, derived from the Diels-Alder reaction of cyclopentadiene and maleic anhydride. latech.edunih.gov The transformation of this anhydride to the corresponding diamine can be achieved through several steps.

First, the anhydride is converted into a dicarboxylic acid derivative, such as a diester or a diacid. chegg.com A common subsequent step is the formation of an N-substituted imide, for instance, by reacting the anhydride with an amine or hydrazine (B178648). sigmaaldrich.comresearchgate.net For example, reaction with hydrazine hydrate (B1144303) yields N-amino-bicyclo[2.2.1]hept-5-ene-2,endo-3-endo-dicarboximide. researchgate.net

A plausible, though not explicitly detailed in the provided search results, next step towards the diamine would involve a Curtius or Hofmann rearrangement. For the Curtius rearrangement, the dicarboxylic acid would be converted to a diacyl azide (B81097), which upon heating would rearrange to an isocyanate, and subsequent hydrolysis would yield the diamine. The Hofmann rearrangement would proceed from a diamide (B1670390) derivative. These classical reactions provide a logical pathway from the anhydride to the target diamine.

From Bicyclo[2.2.1]hept-5-ene-2,3-dione Derivatives

Another important precursor is Bicyclo[2.2.1]hept-5-ene-2,3-dione. An improved synthesis of this dione (B5365651) involves the Swern oxidation of the corresponding Bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com The diol itself is prepared by the hydrolysis of the adduct from the Diels-Alder reaction between cyclopentadiene and vinylene carbonate. The Swern oxidation, particularly using trifluoroacetic anhydride and dimethyl sulfoxide (B87167), has been shown to provide the dione in good yield.

The conversion of the dione to the diamine is accomplished through reductive amination. This reaction involves treating the dione with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. thieme-connect.dethieme-connect.de While specific conditions for the reductive amination of Bicyclo[2.2.1]hept-5-ene-2,3-dione to the corresponding diamine are not detailed in the provided results, general protocols for reductive amination of ketones are well-established. thieme-connect.de These methods typically utilize reducing agents like sodium cyanoborohydride or catalytic hydrogenation. The process would involve the in-situ formation of a diimine or enamine intermediate, which is then reduced to the final diamine. thieme-connect.de

Table 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione Precursor
Reaction StepStarting MaterialReagentsProductYieldReference
1Vinylene carbonate and CyclopentadieneDiels-Alder reactionBicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate78% (for two steps)
2Bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonateHydrolysisBicyclo[2.2.1]hept-5-ene-2,3-diol
3Bicyclo[2.2.1]hept-5-ene-2,3-diol(CF₃CO)₂O, DMSO, Et₃NBicyclo[2.2.1]hept-5-ene-2,3-dione73%

From Norbornene-Based Imines and Nitriles

The synthesis of the target diamine can also be approached from nitrile-containing precursors. Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can serve as a key intermediate. nih.gov The reduction of the two nitrile groups would directly yield the diamine. Although a specific protocol for the reduction of Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile was not found, the hydrogenation of the saturated analogue, norbornane (B1196662) dicarbonitriles, to produce norbornane dimethylene amines is well-documented. google.com This process is typically carried out using a metal catalyst, such as cobalt or nickel, under a hydrogen atmosphere and in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. google.com A similar strategy could logically be applied to the unsaturated dinitrile to afford this compound.

Aminolysis Reactions Involving Related Norbornene Epoxides

Epoxides are versatile intermediates in organic synthesis. The synthesis of this compound can be envisioned through the aminolysis of a corresponding diepoxide. The epoxidation of the double bond in the norbornene system is a well-known reaction. ppor.az The synthesis of vicinal aminoalcohols from norbornene and its derivatives has been demonstrated through the epoxidation of the olefin followed by aminolysis of the resulting epoxide. ppor.az This suggests that a diepoxide of the norbornene diene system could be a viable precursor.

A study on the synthesis and aminolysis of a glycidyl (B131873) derivative of a norbornene compound has been reported. researchgate.net This work involved the epoxidation of a norbornene double bond and subsequent aminolysis, highlighting the feasibility of such transformations within this bicyclic system. researchgate.net While a direct example of the synthesis and subsequent diamination of a bicyclo[2.2.1]hept-5-ene-2,3-diepoxide to form the target diamine is not provided in the search results, the established reactivity of epoxides with amines supports this as a potential synthetic route. researchgate.net

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective methods to access enantiopure this compound derivatives is of significant interest due to their potential application as chiral ligands in asymmetric catalysis. A powerful strategy for achieving this is the desymmetrization of meso-anhydrides.

One notable method involves the asymmetric alcoholysis of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a meso compound. orgsyn.org This reaction can be mediated by chiral alkaloids, such as quinidine (B1679956) or quinine, to produce an enantiomerically enriched benzyl (B1604629) hemiester. orgsyn.org For example, using quinidine as the catalyst for the reaction with benzyl alcohol can yield the corresponding benzyl hemiester with high enantiomeric excess (97-98% ee). orgsyn.org This chiral monoester can then serve as a precursor for the synthesis of enantiopure diamines through further functional group manipulations, including a Curtius or similar rearrangement, which would proceed with retention of stereochemistry.

Table 2: Enantioselective Alcoholysis of a Meso-Anhydride Precursor
Starting MaterialChiral MediatorReagentProductEnantiomeric Excess (ee)Reference
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideQuinidineBenzyl alcoholBenzyl hemiester97-98% orgsyn.org
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideQuinineBenzyl alcoholEnantiomeric benzyl hemiester96% orgsyn.org

Novel Synthetic Pathways for 2,3-Disubstituted Norborn-5-ene Derivatives

The synthesis of 2,3-disubstituted norborn-5-ene derivatives, including the diamine scaffold, is an area of active research, driven by their utility as monomers and building blocks in materials science and medicinal chemistry. researchgate.net Novel strategies often focus on improving efficiency, stereoselectivity, and functional group tolerance.

One significant pathway involves the derivatization of cis-5-norbornene-exo-2,3-dicarboxylic anhydride. This readily available starting material can be reacted with various diamines to form bis(nadimides). These monomers, which feature two reactive norbornene moieties, can undergo metathesis homopolymerization in the presence of a Grubbs catalyst to yield cross-linked polynorbornenes. mdpi.com This method provides a versatile route to highly functionalized, 2,3-disubstituted norbornene systems integrated into a polymer backbone. mdpi.com

Another approach involves the oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to the corresponding dione. An improved method for this transformation utilizes a Swern oxidation with dimethyl sulfoxide and trifluoroacetic anhydride, which offers higher yields compared to previous methods that used oxalyl chloride. mdpi.com The resulting bicyclo[2.2.1]hept-5-ene-2,3-dione is a key intermediate that can potentially be converted to the target diamine through reductive amination. The synthesis starts with a Diels-Alder reaction between cyclopentadiene and vinylene carbonate, followed by hydrolysis to yield the diol precursor. mdpi.com

The direct diamination of alkenes represents a highly efficient strategy for accessing 1,2-diamine structures. nih.gov While a wide array of methods exist, their application to the norbornene scaffold is a specific challenge. A general method reported by Barluenga involves the treatment of an alkene with aromatic amines in the presence of thallium(III) acetate (B1210297) to form diamines, proceeding through an aminothallation intermediate. nih.gov

Furthermore, functionalized aziridines serve as powerful synthetic intermediates. The high strain of the three-membered ring allows for highly regio- and stereospecific ring-opening reactions with a variety of nucleophiles to produce diamines and amino alcohols. mdpi.com The development of synthetic routes starting from (aziridin-2-yl)methylphosphonates has led to the efficient synthesis of enantiomerically enriched 2,3-diaminopropylphosphonates, a strategy that could be adapted to the norbornene framework. mdpi.com

Table 1: Selected Synthetic Pathway for a 2,3-Disubstituted Norborn-5-ene Derivative

StepReactionReagents/ConditionsProductYieldReference
1Diels-Alder Reaction & HydrolysisCyclopentadiene, Vinylene Carbonate; followed by hydrolysisBicyclo[2.2.1]hept-5-ene-2,3-diol78% (for two steps) mdpi.com
2Swern OxidationDimethyl sulfoxide, Trifluoroacetic anhydride, Dichloromethane, -78°C; then TriethylamineBicyclo[2.2.1]hept-5-ene-2,3-dione73% mdpi.com

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of norbornene derivatives to reduce environmental impact and improve safety and efficiency. A key area of focus is the use of environmentally benign solvents and catalysts.

Water has been demonstrated as a highly effective medium for Diels-Alder reactions, the cornerstone of norbornene synthesis. researchgate.net Water-mediated hetero-Diels-Alder cycloadditions can be significantly faster than those in non-aqueous phases. researchgate.net The use of catalysts such as fly-ash in water for the cycloaddition of chalcones and cyclopentadiene highlights an environmentally benign approach to forming the bicyclo[2.2.1]heptene framework. researchgate.net

Another green strategy involves the use of alternative energy sources to drive reactions. Microwave irradiation and high-speed ball milling (a mechanochemical method) have been successfully employed for the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives from 2-aminonorbornene (B1216617) carboxamides and isatins. nih.gov These methods are often faster, more energy-efficient, and can reduce or eliminate the need for solvents. nih.gov

The development of synthetic routes using bio-based feedstocks is a primary goal of green chemistry. rsc.org While direct synthesis of this compound from renewable resources is not yet established, progress in synthesizing other diamines, such as cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock, demonstrates the potential of this approach. rsc.orgmaastrichtuniversity.nl This multi-step synthesis involves processes like the Piancatelli rearrangement and oxime hydrogenation. rsc.org Furthermore, solvents derived from renewable resources, such as 2-methyl-tetrahydrofuran (2-MeTHF), are being adopted as greener alternatives to conventional petroleum-based solvents in large-scale syntheses. researchgate.net The use of bio-based diamines, derived from dimerized fatty acids from vegetable oils, in polymerization reactions also represents a significant step towards sustainable polymer chemistry. researchgate.net

Table 2: Green Chemistry Approaches in Norbornene Derivative Synthesis

Green MethodologyApplication ExampleKey AdvantagesReference
Water as a Reaction MediumDiels-Alder [4+2] cycloaddition reaction of chalcones and cyclopentadiene.Environmentally benign, potential for accelerated reaction rates. researchgate.net
Alternative Energy SourcesSynthesis of spiro-derivatives using microwave irradiation or high-speed ball milling.Reduced reaction times, energy efficiency, solvent reduction. nih.gov
Bio-based SolventsUse of 2-Methyl-tetrahydrofuran (2-MeTHF) as a solvent.Derived from renewable resources (furfural), promising alternative to conventional solvents. researchgate.net
Bio-based Starting MaterialsSynthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulose.Reduces reliance on petrochemical feedstocks, utilizes renewable carbon sources. rsc.orgmaastrichtuniversity.nl

Stereochemical Aspects and Isomerism of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diamine Systems

Endo/Exo Isomerism in Bicyclo[2.2.1]hept-5-ene Derivatives

The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane (B1196662) system, is characterized by a bridged-ring structure that gives rise to diastereomerism based on the orientation of substituents. In derivatives of bicyclo[2.2.1]hept-5-ene, substituents at the C2 and C3 positions can be oriented either syn (towards) the one-carbon bridge (C7) or anti (away from) it.

Endo Isomer : The substituent is on the same side as the longer C5-C6 double bond bridge, oriented syn towards the C7 bridge.

Exo Isomer : The substituent is on the opposite side of the C5-C6 double bond bridge, oriented anti to the C7 bridge.

This endo/exo isomerism is a critical feature of the Diels-Alder reaction used to synthesize the bicyclo[2.2.1]hept-5-ene core, which typically involves the cycloaddition of cyclopentadiene (B3395910) with a substituted alkene. d-nb.info The kinetic product of this reaction is often the endo isomer, favored by secondary orbital interactions, although the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance. d-nb.infogoogle.com The ratio of these isomers can be influenced by reaction conditions. For instance, in the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester, an initial endo:exo ratio can be altered through isomerization by treatment with a base like potassium t-butoxide. google.comgoogle.com

Table 1: Comparison of Endo and Exo Isomer Characteristics in Bicyclo[2.2.1]hept-5-ene Derivatives
CharacteristicEndo IsomerExo IsomerReference
Orientation Relative to C7 Bridge Syn (towards)Anti (away from)
Kinetic Product in Diels-Alder Generally favoredGenerally disfavored d-nb.info
Thermodynamic Stability Less stable (steric strain)More stable google.com
Formation Pathway Often formed via a domino mechanism involving a hetero-Diels-Alder reaction followed by sigmatropic rearrangement.Can be formed via a stepwise, zwitterionic mechanism. d-nb.info

Cis/Trans Isomerism of the Vicinal Diamine Functionality

In addition to endo/exo isomerism, the relative orientation of the two amine groups at the C2 and C3 positions defines cis and trans isomers. This is a crucial aspect of vicinal diamines, which are valuable structural motifs in organic synthesis and medicinal chemistry. researchgate.net

Cis-diamine : Both amine groups are on the same face of the cyclopentane (B165970) ring (i.e., both endo or both exo).

Trans-diamine : The amine groups are on opposite faces of the cyclopentane ring (i.e., one endo and one exo).

The synthesis of specific stereoisomers is a significant challenge. For the saturated analogue, trans-bicyclo[2.2.1]heptane-2,3-diamine, a synthetic route has been established, demonstrating that specific stereochemical configurations can be achieved and isolated. rsc.org The stereochemistry of these vicinal diamines is critical as it dictates the molecule's three-dimensional shape and its ability to act as a chiral ligand or building block. researchgate.net The synthesis of cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is also well-documented, which can serve as a precursor to the corresponding cis-diamine. nih.gov

Chiral Recognition and Enantiomeric Purity Assessment in Bicyclo[2.2.1]hept-5-ene-2,3-diamines

The bicyclo[2.2.1]hept-5-ene-2,3-diamine scaffold possesses multiple chiral centers, leading to the existence of enantiomers. The separation of these enantiomers (optical resolution) and the determination of their purity are essential for applications in asymmetric synthesis.

A key method for resolving racemic mixtures of these diamines is through the formation of diastereomeric salts with a chiral resolving agent. For example, the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine was successfully achieved using (2R,3R)-O,O′-dibenzoyltartaric acid (–BTA). rsc.org The (S,S)-enantiomer of the diamine forms a less soluble crystalline complex with the –BTA, allowing for its separation. rsc.org X-ray diffraction analysis of this complex revealed the absolute configuration of the diamine and provided insight into the mechanism of chiral recognition. The recognition occurs within a cavity formed by the benzoyl groups of the tartaric acid, where the bicycloheptane (B81988) skeleton of the (S,S)-enantiomer fits more favorably than the (R,R)-enantiomer. rsc.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for assessing enantiomeric purity. For the related compound 2-azabicyclo[2.2.1]hept-5-en-3-one, a method was developed using a Chiralcel OD-H column, which allows for the complete separation of its enantiomers. researchgate.net This demonstrates the utility of chiral HPLC for the quantitative analysis of enantiomeric excess in this class of compounds.

Table 2: Crystallographic Data for the (S,S)-trans-bicyclo[2.2.1]heptane-2,3-diamine·(–BTA) Complex
ParameterValueReference
Molecular Formula C₂₅H₂₈N₂O₈·2H₂O rsc.org
Molecular Weight 520.54 rsc.org
Crystal System Monoclinic rsc.org
Space Group P2₁ rsc.org
a (Å) 9.150(1) rsc.org
b (Å) 8.581(1) rsc.org
c (Å) 17.036(1) rsc.org
β (°) 103.30(1) rsc.org

Conformational Analysis of the this compound Scaffold

The conformational properties of the this compound scaffold are largely dictated by its rigid, bridged structure. This rigidity is a key feature, making it a valuable component in designing molecules with specific three-dimensional architectures, such as peptide mimics and selective ligands. acs.org Unlike flexible acyclic or monocyclic structures, the norbornene framework has limited conformational freedom.

The primary conformation is a strained, boat-like structure. The endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en dicarbonyl unit, a related scaffold, has been shown to be an excellent reverse-turn scaffold, enforcing a U-shaped architecture. acs.org This conformational rigidity is conferred upon the diamine derivatives as well. The fixed spatial arrangement of the amine functionalities is crucial for its function in applications like chiral catalysis, where pre-organization of the catalyst-substrate complex is vital for high stereoselectivity. Detailed structural information, including bond angles and lengths, has been determined through X-ray crystallography of derivatives, confirming the strained and rigid nature of the bicyclic system. rsc.orgresearchgate.net

Derivatization and Functionalization Reactions of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diamine

Amine Group Modifications

The presence of two primary amine groups in the Bicyclo[2.2.1]hept-5-ene-2,3-diamine scaffold provides a focal point for numerous functionalization strategies. These modifications can be used to introduce a variety of substituents, build larger molecular frameworks, or create cyclic structures with defined stereochemistry.

The primary amine groups of this compound readily undergo acylation with reagents such as acid chlorides and anhydrides, and sulfonylation with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing a wide array of functional groups. For instance, the reaction with 2-diphenylphosphinobenzaldehyde leads to the formation of a PNNP tetradentate ligand, demonstrating the utility of these amine modifications in catalyst synthesis. ualberta.ca The condensation reaction of trans-5-norbornene-endo-2,3-diamine with two equivalents of 2-diphenylphosphinobenzaldehyde yields the N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)this compound ligand. ualberta.ca

Similarly, reactions with arenesulfonyl chlorides can produce the corresponding disulfonamides. These derivatives are valuable intermediates in organic synthesis. For example, related N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides react with p-toluenesulfonyl azide (B81097) to afford arylsulfonylaziridine derivatives. researchgate.net

Table 1: Examples of Acylation and Related Reactions
ReactantReagentProductReference
trans-5-norbornene-endo-2,3-diamine2-diphenylphosphinobenzaldehydeN,N'-bis({(2-diphenylphosphino)phenyl}methylidene)this compound ualberta.ca
N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximidesp-toluenesulfonyl azideArylsulfonylaziridine derivative researchgate.net

Alkylation of the amine groups introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. A notable example is the exhaustive alkylation of cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-diamine with ethyl iodoacetate in the presence of a base. google.com This reaction yields cis-tetraethyl this compound-N,N,N',N'-tetraacetate, a versatile chelating agent precursor. google.com The tetra-substituted product can be subsequently hydrolyzed to the corresponding tetraacetic acid. google.com

Arylation of the diamine is another important transformation, often achieved through transition metal-catalyzed cross-coupling reactions. While direct examples on the specific diamine are sparse in the provided literature, related N-arylation has been explored on similar bicyclic lactams, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), using copper-mediated methods. researchgate.net

Table 2: Alkylation of this compound
ReactantReagentProductReference
cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-diamine dihydrochloride (B599025)Ethyl iodoacetatecis-tetraethyl this compound-N,N,N',N'-tetraacetate google.com

The cis-disposition of the amine groups in certain isomers of this compound makes them ideal precursors for the formation of cyclic derivatives, such as ureas and imides, upon reaction with suitable bifunctional reagents. The synthesis of the diamine itself can proceed through the hydrolysis of a cyclic urea (B33335) precursor. google.com Specifically, 3,5-diacetyl-3,5-diazatricyclo[5.2.1.0]dec-8-en-4-one, formed from a Diels-Alder reaction, can be hydrolyzed under forced conditions to yield cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-diamine. google.com This demonstrates the stability and accessibility of the cyclic urea structure fused to the bicyclic framework.

Similarly, reactions with dicarboxylic acid anhydrides can lead to the formation of imides. For instance, the reaction of hydrazides derived from endic anhydride (B1165640) with other anhydrides like phthalic or maleic anhydride can produce bis-imides. researchgate.net This reactivity is analogous to how the diamine could be used to form fused heterocyclic systems.

Olefinic Moiety Transformations

The strained double bond within the bicyclo[2.2.1]heptene system is highly reactive and susceptible to a variety of addition reactions. This reactivity allows for the modification of the carbon skeleton, introduction of new stereocenters, and the attachment of the molecule to other structures or surfaces.

The norbornene double bond is a strained and reactive dienophile. It can participate in strain-promoted cycloaddition reactions. A key example is the 1,3-dipolar cycloaddition with azides. nih.gov A norbornene-based monomer containing an azide moiety was found to undergo a polyaddition reaction where the azide group of one monomer adds across the strained double bond of another, forming a triazoline linkage. nih.gov This reaction can proceed even at room temperature and is a powerful tool for polymerization and material functionalization. nih.gov

While the parent Bicyclo[2.2.1]heptene system is typically formed via a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, the olefinic moiety of the formed product can itself undergo further cycloaddition reactions, although this is less common. thieme-connect.decaltech.edu The reactivity in such cases is influenced by the substituents on the bicyclic frame.

The electron-rich double bond of the bicyclo[2.2.1]heptene core can be readily epoxidized using peroxy acids. The stereochemical outcome of this reaction is highly dependent on the steric environment of the double bond. For unsubstituted norbornene, epoxidation typically occurs from the less hindered exo face. researchgate.net However, substituents on the bicyclic framework can influence this selectivity. In the case of related N-arylimides of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, epoxidation with peracetic acid also yields the 5,6-exo-epoxy derivative. pleiades.online This suggests that for this compound and its derivatives, the exo-epoxide is the expected major product due to the steric hindrance of the bicyclic structure itself. researchgate.netpleiades.online The resulting epoxides are valuable intermediates, as the strained oxirane ring can be opened by various nucleophiles to introduce new functional groups.

Table 3: Epoxidation of Bicyclo[2.2.1]hept-5-ene Derivatives
ReactantReagentProductStereochemistryReference
endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimidesPeracetic acid5,6-epoxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid N-arylimidesexo pleiades.online

Hydrogenation Reactions

The carbon-carbon double bond within the bicyclo[2.2.1]hept-5-ene core of this compound and its derivatives is susceptible to catalytic hydrogenation. This reaction typically proceeds to furnish the corresponding saturated bicyclo[2.2.1]heptane-2,3-diamine. For instance, the hydrogenation of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a related precursor, is readily achieved using a palladium on carbon (5% Pd/C) catalyst under a hydrogen atmosphere to yield diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate. orgsyn.org This saturation of the olefin is a key step in modifying the geometry and reactivity of the bicyclic scaffold.

Furthermore, derivatives of this compound have been instrumental in the development of catalysts for other types of hydrogenation reactions, particularly for the reduction of esters. Ruthenium complexes incorporating tetradentate PNNP ligands, which are synthesized from the condensation of trans-5-norbornene-endo-2,3-diamine with 2-diphenylphosphinobenzaldehyde, have shown significant activity as catalysts for ester hydrogenation. ualberta.canih.gov These ruthenium catalysts, when polymerized through Ring-Opening Metathesis Polymerization (ROMP), create robust and reusable catalytic systems. ualberta.canih.gov

A notable example is a cross-linked catalyst organic framework prepared by the alternating ROMP of a ruthenium complex, dichloro{N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)bicyclo[2.2.1]-hept-5-ene-2,3-diamine}-ruthenium, with other monomers. nih.govualberta.canih.gov This heterogenized catalyst demonstrated high efficiency in the hydrogenation of methyl benzoate. nih.govnih.gov The reusability of such catalysts is a significant advantage, with studies showing a high number of turnovers over multiple cycles. nih.govnih.gov The performance of these catalysts in ester hydrogenation is detailed in the table below.

Catalyst SystemSubstrateCatalyst Loading (mol%)ConditionsTurnoversTotal Turnovers (after reuse)Source
Homogeneous dichloro{N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)bicyclo[2.2.1]-hept-5-ene-2,3-diamine}rutheniumMethyl Benzoate0.002580 °C, 50 atm H₂, THF, 10 mol% KOtBu, 21 h~15,000 (in 1 h)Not Applicable nih.govnih.gov
Supported, cross-linked polymer of dichloro{N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)bicyclo[2.2.1]-hept-5-ene-2,3-diamine}rutheniumMethyl Benzoate0.002580 °C, 50 atm H₂, THF, 10 mol% KOtBu, 21 h~15,000 (in 1 h)121,680 (after 5 uses) nih.govnih.gov
Ru-PNN catalyst on Merrifield resinMethyl Benzoate0.940 °C, 50 bar H₂, THF, 10 mol% KOtBu, 2 h~75 (per run)285 (after 4 runs) ualberta.ca

Introduction of Phosphine (B1218219) and Phosphoramide (B1221513) Ligating Sites

The diamine functionality of this compound serves as a versatile anchor for the introduction of various ligating groups, particularly those containing phosphorus. The synthesis of phosphine-containing ligands is a common derivatization strategy, leading to valuable ligands for asymmetric catalysis.

A primary method for installing phosphine groups involves the condensation of the diamine with aldehydes bearing phosphine moieties. For example, the reaction of trans-5-norbornene-endo-2,3-diamine with two equivalents of 2-diphenylphosphinobenzaldehyde results in the formation of the tetradentate PNNP ligand, N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)this compound. ualberta.canih.gov This ligand can then be complexed with metals like ruthenium to form active catalysts. ualberta.canih.gov The synthesis of chiral phosphine ligands, such as (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene, known as (S,S)-NORPHOS, highlights the importance of the bicyclo[2.2.1]heptene framework in creating stereochemically defined ligands for enantioselective reactions.

The general approach to creating P,N-phosphine ligands often involves the reaction of an organohalide with a lithium phosphide. beilstein-journals.org While direct synthesis from this compound via this method is not explicitly detailed in the provided context, the diamine could be envisioned as a precursor to derivatives suitable for such reactions.

The introduction of phosphoramide groups represents another avenue for functionalization, although less commonly reported for this specific diamine. The synthesis of such ligands would typically involve the reaction of the diamine with a suitable chlorophosphine or related electrophilic phosphorus reagent.

Diamine PrecursorReagentResulting Ligand TypeExample Ligand NameSource
trans-5-norbornene-endo-2,3-diamine2-diphenylphosphinobenzaldehydePNNPN,N'-bis({(2-diphenylphosphino)phenyl}methylidene)this compound ualberta.canih.gov

Multi-functionalization Strategies for Tailored Properties

The unique, strained bicyclic structure of this compound offers multiple sites for functionalization, allowing for the development of molecules with highly tailored properties. Strategies for multi-functionalization can target the olefin, the amine groups, and the bicyclic backbone itself.

One approach involves leveraging the reactivity of the diamine groups to introduce new functionalities. For instance, the amine groups can be converted into quaternary ammonium (B1175870) salts. An example of this is the reaction of 2-bromoethyl norbornene with trimethylamine (B31210) to form 2-(bicyclo[2.2.1]hept-5-en-2-yl)-N,N,N-trimethylethanaminium bromide, demonstrating the potential to introduce charged moieties. google.com

The carbon-carbon double bond is another key site for functionalization. It can participate in cycloaddition reactions. For example, N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides, which are structurally related, react with aromatic azides to yield dihydrotriazole (B8588859) derivatives. researchgate.net This indicates that the double bond of the bicyclo[2.2.1]heptene system can be used to introduce new heterocyclic rings.

Furthermore, the inherent strain of the bicyclic system can be exploited to drive reactions that lead to highly functionalized scaffolds. Retro-condensation reactions, such as retro-Dieckmann and retro-aldol reactions, on substituted bicyclo[2.2.1]heptene systems can yield functionalized cyclopentenes and pyrrolidines. nih.gov This strategy allows for a significant rearrangement and functionalization of the core structure.

The introduction of photosensitive groups is another multi-functionalization strategy. Polymers based on norbornene, functionalized with ortho-nitrobenzyl ester side groups, can undergo photochemical cleavage to generate carboxylic acid groups, thereby altering the material's properties upon exposure to UV light. unileoben.ac.at This highlights the potential for creating "smart" materials derived from the bicyclo[2.2.1]heptene scaffold.

These diverse strategies underscore the versatility of the this compound framework for creating complex, multi-functional molecules with properties tailored for specific applications in materials science and catalysis.

Applications of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diamine Derivatives in Catalysis

Role as Chiral Ligands in Asymmetric Synthesis

The primary application of bicyclo[2.2.1]hept-5-ene-2,3-diamine in catalysis is as a chiral backbone for ligands used in asymmetric synthesis. The diamine can be resolved into its enantiomers, which are then used to build more complex ligand architectures that impart chirality to a metal's coordination sphere. thieme-connect.de Ruthenium complexes incorporating tetradentate PNNP (phosphine-imine-imine-phosphine) ligands, for example, are reported to be active catalysts for a range of enantioselective reactions. acs.orgualberta.ca

Chiral PNNP ligands derived from enantiomerically resolved trans-2,3-diaminonorborn-5-ene have been successfully employed in asymmetric hydrogenation reactions. thieme-connect.de Specifically, ruthenium catalyst monomers synthesized from a resolved diamine precursor have been studied as catalysts in the asymmetric transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source. thieme-connect.de These catalytic systems demonstrated the ability to produce the chiral alcohol product with moderate enantiomeric excesses (ee's). thieme-connect.de

Further studies involved the use of these chiral catalysts in the hydrogenation of β-chiral esters through a process known as dynamic kinetic resolution. thieme-connect.de In these reactions, moderate enantioselectivities of up to 52% ee were achieved, highlighting the potential of these ligands to influence stereochemical outcomes. thieme-connect.de

ReactionCatalyst TypeSubstrateEnantiomeric Excess (ee)Reference
Asymmetric Transfer HydrogenationRu-PNNP from resolved diamineAcetophenoneModerate thieme-connect.de
Hydrogenation (DKR)Ru-PNNP from resolved diamineβ-chiral estersUp to 52% thieme-connect.de

Ruthenium complexes that feature tetradentate PNNP ligands are noted for their activity as catalysts in the enantioselective epoxidation of olefins. acs.orgualberta.ca The chiral environment created by the ligand is crucial for directing the stereochemical course of the oxygen transfer to the double bond, enabling the synthesis of enantioenriched epoxides.

The utility of ruthenium-PNNP complexes extends to carbon-carbon bond-forming reactions. These catalysts are reported to be active in asymmetric Diels-Alder reactions and cyclopropanations. acs.orgualberta.ca In these transformations, the Lewis acidic metal center activates the substrate, and the chiral ligand directs the approach of the reacting partners to favor the formation of one enantiomer of the cyclic product. acs.org

Design and Synthesis of Novel Ligand Architectures (e.g., PNNP Ligands)

A key area of research has been the design and synthesis of novel ligand architectures based on the this compound scaffold. A prominent example is the creation of tetradentate PNNP ligands. acs.orgnih.gov

The synthesis involves the condensation of trans-5-norbornene-endo-2,3-diamine with two equivalents of 2-diphenylphosphinobenzaldehyde. acs.orgnih.gov This reaction forms the diimine ligand, N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)this compound. acs.orgualberta.ca This PNNP ligand can then be reacted with a suitable metal precursor, such as trans-RuCl₂(NBD)Py₂, to yield the desired ruthenium complex. acs.orgnih.gov The solid-state structure of the resulting trans-dichloride ruthenium complex has been confirmed by X-ray diffraction, showing the specific coordination geometry of the ligand around the metal center. acs.orgnih.gov The norbornene unit within the ligand backbone is particularly significant as it allows for further modification, such as polymerization. acs.orgualberta.ca

Immobilization of Catalysts and Reusability Studies

To enhance the practical utility of these catalysts, significant effort has been directed towards their immobilization, which facilitates catalyst-product separation and enables recycling. A successful strategy involves incorporating the catalyst into a polymer framework via Ring-Opening Metathesis Polymerization (ROMP). acs.orgnih.gov

The Ru-PNNP complex, containing a ROMP-active norbornene moiety, can be copolymerized with other monomers like cis-cyclooctene and a cross-linker in the presence of a support material such as barium sulfate (B86663) (BaSO₄). acs.orgnih.gov This process creates a cross-linked catalyst organic framework, effectively heterogenizing the homogeneous catalyst. acs.orgnih.gov

The immobilized catalyst has demonstrated excellent performance and reusability in the hydrogenation of methyl benzoate. nih.gov It was shown to be reusable for at least five cycles, achieving a remarkable total of 121,680 turnovers with catalyst loadings as low as 0.0025 mol%. nih.gov The activity of the heterogenized catalyst was comparable to its homogeneous counterpart, particularly during the initial phase of the reaction. nih.gov

Catalyst SystemApplicationKey FindingsReference
Immobilized Ru-PNNP on BaSO₄Ester HydrogenationReused 5 times; Total Turnovers: 121,680 nih.gov
Homogeneous Ru-PNNPEster HydrogenationInitial Turnovers: ~15,000 in 1h nih.gov

Mechanistic Investigations of Catalytic Action and Stereocontrol

Understanding the mechanism of catalytic action and the origins of stereocontrol is vital for the rational design of more efficient catalysts. Studies on the reusability of the immobilized Ru-PNNP catalysts have provided some mechanistic insights. nih.gov It was observed that the rate of ester hydrogenation slows as the reaction progresses, suggesting a product inhibition effect. thieme-connect.denih.gov This inhibition can be overcome by isolating and reusing the catalyst, indicating that future catalyst designs could benefit from strategies that mitigate product binding. thieme-connect.denih.gov

Applications in Polymer Science and Materials Chemistry

Utilization as Monomers in Polymerization Processes

Bicyclo[2.2.1]hept-5-ene-2,3-diamine and its derivatives serve as versatile monomers in several polymerization processes, owing to the high ring strain of the norbornene moiety which provides a strong thermodynamic driving force for polymerization.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins, and the norbornene scaffold is particularly well-suited for this reaction. The reaction utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to open the bicyclic ring and form polymers with the double bonds retained in the backbone.

Derivatives of this compound can be functionalized to create monomers for ROMP. For instance, dichloro{N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)bicyclo[2.2.1]-hept-5-ene-2,3-diamine}-ruthenium has been used as a catalyst-monomer in alternating ROMP (alt-ROMP). ualberta.canih.gov This process, catalyzed by initiators like RuCl2(=CHPh)(PCy3)2, allows for the creation of crosslinked catalyst organic frameworks when copolymerized with other monomers like cis-cyclooctene and a crosslinker. ualberta.canih.gov The resulting polymers can be immobilized on supports like BaSO4 and have shown high efficiency and reusability in catalytic applications such as ester hydrogenation. ualberta.canih.gov A study demonstrated that such a heterogenized catalyst could be reused five times, achieving a total of 121,680 turnovers. nih.gov

The choice of catalyst generation can influence the resulting polymer microstructure. While first-generation Grubbs catalysts (G1) typically produce polymers with a high trans-vinylene content, second (G2) and third (G3) generation catalysts often result in an almost equal distribution of cis and trans vinylene units. bu.edu.eg The G3 initiator is particularly effective for polymerizing sterically demanding monomers. bu.edu.eg This control over microstructure is crucial for tuning the final properties of the polymer. For example, a novel norbornene-dicarboximide monomer functionalized with carbazole (B46965) was successfully polymerized using a Grubbs 3rd generation initiator, yielding a well-controlled polymer with a molecular weight (Mn) of 26,800 g/mol and a low polydispersity index (PDI) of 1.11. bu.edu.eg

This compound derivatives can be copolymerized with various olefinic monomers to tailor the properties of the resulting polymers. This approach combines the rigidity and functionality of the norbornene unit with the properties of conventional polyolefins.

Metallocene catalysts are often employed for such copolymerizations. For example, a carbazole-substituted norbornene comonomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole, was copolymerized with ethylene (B1197577) using a [Ph2C(Ind)(Cp)ZrCl2]/MAO catalyst system. researchgate.net This resulted in a copolymer containing up to 4.6 mol% of the functional norbornene monomer. researchgate.net The incorporation of such polar, bulky monomers into the nonpolar polyethylene (B3416737) backbone can significantly alter the material's properties. researchgate.netresearchgate.net

Alternating ROMP also represents a form of copolymerization. In the synthesis of reusable catalysts, a ruthenium catalyst monomer based on the this compound ligand was copolymerized with cis-cyclooctene (COE) and a dicarboximido-ethane crosslinker. ualberta.ca This created a crosslinked polymer framework with alternating monomer units. ualberta.ca

Development of Functional Polymers Incorporating Norbornene Diamine Scaffolds

The diamine functionality on the bicyclo[2.2.1]heptane scaffold is a key feature for developing functional polymers. These amine groups can serve as sites for further chemical modification or can impart specific properties, such as pH responsiveness or the ability to coordinate with metals.

Functional polymers based on these scaffolds have been designed for a variety of applications. For instance, anion exchange membranes (AEMs) for fuel cells have been prepared from diamine-crosslinked addition-type diblock poly(norbornene)s. mdpi.com These materials leverage an all-hydrocarbon backbone and diamine functional groups to enhance alkaline stability and ionic conductivity. mdpi.com The diamine acts as a crosslinker and provides the cationic groups necessary for anion transport after quaternization. mdpi.com

Furthermore, the diamine can be part of a larger ligand structure chelated to a metal, turning the entire monomer into a functional catalytic unit. When polymerized via ROMP, this leads to a "poly-catalyst" where the active sites are tethered to the polymer backbone. ualberta.canih.gov This approach has been used to create reusable catalysts for hydrogenation reactions. ualberta.canih.gov Chiral versions of the trans-2,3-diaminonorborn-5-ene have also been synthesized and incorporated into ROMP-derived polymers to act as catalysts for enantioselective transfer hydrogenation of ketones and hydrogenation of esters. ualberta.ca

The table below summarizes examples of functional polymers derived from norbornene diamine and related scaffolds.

Polymer TypeMonomersPolymerization MethodKey Feature/ApplicationReference
Crosslinked CatalystDichloro{N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)bicyclo[2.2.1]-hept-5-ene-2,3-diamine}-ruthenium, cis-cyclooctene, crosslinkeralt-ROMPReusable catalyst for ester hydrogenation ualberta.ca, nih.gov
Anion Exchange MembraneAddition-type norbornene diblock copolymerVinyl-addition polymerization, followed by crosslinking with a diamineHigh conductivity and stability for fuel cells mdpi.com
Chiral Catalytic PolymerRuthenium catalyst monomers from resolved trans-2,3-Diaminonorborn-5-eneROMPEnantioselective transfer hydrogenation ualberta.ca
Antibacterial CopolymersIndole-functionalized norbornene dicarboximide, other norbornenesROMPAntimicrobial activity against B. subtilis, S. aureus, and E. coli acs.org

Synthesis of Polyimides and Polymeric Additives

The diamine functionality of this compound makes it a suitable monomer for the synthesis of polyimides through polycondensation with various dianhydrides. researchgate.net Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.

The synthesis typically involves a two-step method where the diamine and a dianhydride first react to form a soluble poly(amic acid) intermediate. researchgate.net This intermediate is then converted to the final polyimide through thermal or chemical imidization. researchgate.net The incorporation of the rigid, non-aromatic bicyclo[2.2.1]heptane structure into the polyimide backbone can disrupt chain packing, leading to improved solubility in organic solvents and enhanced optical transparency compared to fully aromatic polyimides. globethesis.comacs.orgmdpi.com For example, polyimides derived from alicyclic diamines like 2,3-bis(4-amino-2-(trifluoromethyl)phenoxymethylene)bicyclo[2.2.1]heptane showed good solubility and thermal properties. globethesis.com Similarly, introducing asymmetric bicyclic diamines into an aromatic polyimide structure can increase hydrolytic stability while maintaining high thermomechanical characteristics. researchgate.net

In addition to forming the main polymer backbone, derivatives of the norbornene structure can also be used as polymeric additives. For instance, esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid have been utilized as plasticizers for polyvinyl chloride (PVC) and other resins. nasa.gov

Formation of Block Copolymers and Advanced Macromolecular Architectures

The controlled nature of living polymerization techniques like ROMP makes norbornene-based monomers, including derivatives of this compound, ideal for constructing complex macromolecular architectures such as block copolymers. dur.ac.uknist.gov

Block copolymers can be synthesized by the sequential addition of different norbornene-based monomers to a living ROMP chain. This allows for the creation of materials with distinct segments, each contributing unique properties. An example is the synthesis of "ABC" triblock bottlebrush copolymers from polylactic acid (PLA), polyethylene glycol (PEG), and poly(N-isopropylacrylamide) (PNIPAM) macromonomers, each bearing a norbornene group for polymerization via ROMP. researchgate.net

A powerful strategy for creating block copolymers is to combine different polymerization mechanisms. Methodologies have been developed to convert a living anionic polymerization into a living ROMP. dur.ac.uk This involves synthesizing a macromonomer, for example, by terminating living polystyrene with a norbornene-functionalized agent. This polystyrene macromonomer can then act as a monomer in a subsequent ROMP reaction, leading to the formation of polystyrene-b-polynorbornene block copolymers with low polydispersity. dur.ac.uk

The combination of controlled polymerization with "click" chemistry has further expanded the possibilities for creating advanced architectures. researchgate.net This allows for the efficient coupling of different polymer blocks to form well-defined structures. researchgate.net These advanced materials are crucial for developing model systems to study structure-property relationships in polymers. nist.gov

Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diamine Systems

Quantum-Chemical Calculations of Reaction Mechanisms and Energetics

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can determine the structures of reactants, products, and transition states, as well as the activation energies that govern reaction rates.

For instance, in a study of the reaction between a related compound, bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, and 2-[(2-allylphenoxy)methyl]oxirane, quantum-chemical calculations at the PCM/B3LYP/6-3aG(d) level of theory were used to investigate the reaction mechanism. researchgate.net The calculations helped to elucidate the features of the aminolysis of the epoxyether, which can lead to the formation of two different aminoalcohols. researchgate.netresearchgate.net The transition state structures for the formation of the different products were located on the potential energy surface, providing insight into the regiochemistry of the oxirane ring-opening. researchgate.net

In another example involving a related bicyclic system, the addition of aryl azides to norbornene was studied kinetically. researchgate.net Such reactions are characterized by a large negative entropy of activation, and computational studies can help to understand the concerted nature of the cycloaddition. researchgate.net While specific energetic data for reactions of Bicyclo[2.2.1]hept-5-ene-2,3-diamine is not extensively documented in publicly available literature, the established methodologies are readily applicable.

Table 1: Theoretical Investigation of Reaction Pathways

Reactants Method Focus of Investigation Reference
Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine + 2-[(2-allylphenoxy)methyl]oxirane PCM/B3LYP/6-3aG(d) Reaction mechanism and transition state structures researchgate.netresearchgate.net
N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides + Aryl azides Experimental and Spectroscopic Analysis Product structure and stereochemistry researchgate.net

Molecular Modeling and Advanced Conformational Analysis

The rigid bicyclic framework of this compound and its derivatives still allows for a degree of conformational flexibility, particularly in the orientation of the amine substituents. Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and its influence on reactivity and ligand-binding properties.

Conformational restriction is a key strategy in ligand design for medicinal and organic chemistry. montclair.edu Computational analyses, such as those using Density Functional Theory (DFT), can be employed to investigate the relative stabilities of different conformations, for example, the "boat-like" versus "chair-like" arrangements in related bicyclic diamines. montclair.edu For the endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit, a related scaffold, conformational preferences have been extensively studied using a combination of ¹H NMR, FT-IR, CD, and X-ray crystallography, demonstrating its utility as a reverse-turn molecular scaffold. acs.org

These computational approaches can determine key geometric parameters such as bond lengths and dihedral angles for the lowest energy conformers. Such information is vital for understanding how these scaffolds can mimic or differ from flexible diamine counterparts. montclair.edu

Table 2: Conformational Analysis of Related Bicyclic Diamine Scaffolds

Scaffold Type Computational Method Key Findings Reference
[3.2.1]- and [3.2.2]-azabicyclic diamines DFT Investigation of boat-like vs. chair-like conformations and their energy barriers. montclair.edu
endo-cis-(2S,3R)-Norborneno bispeptides ¹H NMR, FT-IR, CD, X-ray crystallography Demonstration of a U-shaped architecture acting as a reverse-turn scaffold. acs.org

Theoretical Prediction of Stereoselectivity in Reactions

The stereochemical outcome of reactions involving chiral bicyclic molecules is of paramount importance, particularly in the synthesis of enantiomerically pure compounds for applications in catalysis and medicinal chemistry. Theoretical calculations can predict and explain the stereoselectivity of such reactions.

For example, organocatalysts derived from endo-1,3-diamines have been evaluated for their catalytic activity in the conjugative addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene. researchgate.net In these studies, high enantioselectivity was achieved, and computational modeling can help to rationalize the observed stereochemical preference by analyzing the transition states leading to the different stereoisomers. researchgate.net

In another relevant example, the stereoselective Diels-Alder addition of cyclopentadiene (B3395910) to a chiral dienophile was shown to produce a (1S,2R,3S,4R)-3-hydroxymethylbicyclo[2.2.1]heptan-2-yl(triphenyl)stannane derivative with an enantiomeric excess (ee) of 94%. researchgate.net Computational models of the transition states can reveal the facial selectivity of the cycloaddition, explaining the high degree of stereocontrol.

Table 3: Examples of Theoretically Predicted Stereoselectivity in Related Systems

Reaction Type Catalyst/Substrate System Observed Stereoselectivity Potential Theoretical Insight Reference
Conjugate Addition endo-1,3-diamine derived thiourea (B124793) organocatalyst 91.5:8.5 er Analysis of catalyst-substrate interactions in the transition state. researchgate.net
Diels-Alder Addition Chiral (R)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl (E)-3-triphenylstannylprop-2-enoate 94% ee for the endo-adduct Modeling of the endo- and exo-transition states to determine the lower energy pathway. researchgate.net

Elucidation of Ligand-Metal Interactions in Catalytic Systems

This compound and its derivatives are valuable ligands in transition metal catalysis. Computational methods provide a molecular-level understanding of the coordination of these ligands to metal centers and the electronic and steric effects that influence catalytic activity and selectivity.

A notable example is the synthesis of a ROMP-active ruthenium complex with a tetradentate PNNP ligand derived from trans-5-norbornene-endo-2,3-diamine. ualberta.ca The solid-state structure of a related trans-dichloride complex was determined by X-ray diffraction, confirming the coordination geometry. ualberta.ca DFT calculations can complement such experimental data by providing information on bond orders, charge distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO) of the complex, which are crucial for its reactivity. nih.govbendola.com

Computational studies on various metal complexes have shown that the energy gap between the HOMO and LUMO can be correlated with the stability and reactivity of the complex. nih.govresearchgate.net For instance, in mixed-ligand Ni(II) and Zn(II) macrocyclic complexes with a bridged bicyclo-[2.2.1]-hept-5-en-endo-2,3-cis-dicarboxylate, computational findings revealed details about their bioavailability and bioactivity scores. researchgate.net

Table 4: Computational Insights into Ligand-Metal Interactions

Metal Complex System Computational Method Investigated Properties Reference
Ru-PNNP complex from trans-5-norbornene-endo-2,3-diamine X-ray Diffraction (experimental) Solid-state structure and coordination geometry ualberta.ca
Ni(II) and Zn(II) macrocyclic complexes with bicyclo-[2.2.1]-hept-5-en-endo-2,3-cis-dicarboxylate DFT Bioavailability, bioactivity scores, frontier molecular orbitals researchgate.net
Mixed ligand Cu(II) and Zn(II) complexes with thiosemicarbazone and other ligands DFT, Molecular Docking Physicochemical parameters, ADMET properties, binding potential nih.gov

Analytical and Spectroscopic Characterization Methodologies for Bicyclo 2.2.1 Hept 5 Ene 2,3 Diamine and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the analysis of Bicyclo[2.2.1]hept-5-ene-2,3-diamine and its derivatives, providing crucial information on purity, isomer ratios, and enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for both the purification and the analytical assessment of this compound and its analogs. It is particularly vital for determining enantiomeric purity, which is critical in the context of asymmetric synthesis and catalysis. Both direct and indirect methods are utilized for the chiral separation of these bicyclic compounds.

Direct enantioselective separation is often achieved using chiral stationary phases (CSPs). Cellulose-based columns, such as Chiralcel OD, are frequently used for this class of compounds. nih.gov For instance, the enantiomers of related bicyclic structures like 2-azabicyclo[2.2.1]hept-5-en-3-one have been successfully resolved on a Chiralcel OD-H column. researchgate.net Another approach involves using cyclodextrin-based stationary phases. A naphthylethyl carbamate-derivatized β-cyclodextrin column (Cyclobond I 2000 SN) has been used in the polar-organic mode to simultaneously separate stereoisomers of similar bicyclic 1,3-amino alcohols. nih.gov

Indirect methods involve the derivatization of the diamine with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on standard achiral stationary phases, such as a C18 column (e.g., LiChrospher RP-18). nih.gov A common derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which reacts with the amino groups to produce diastereomers that are readily separable with high resolution. nih.gov

The mobile phase composition is a critical parameter in achieving optimal separation. For normal-phase HPLC on chiral columns, mixtures of n-hexane and isopropanol (B130326) are commonly employed. researchgate.netcardiff.ac.uk The ratio of these solvents is adjusted to optimize selectivity and resolution. Detection is typically performed using UV-Vis diode-array detectors and, for chiral analysis, optical rotation detectors are also used to assign the elution order of enantiomers. nih.govresearchgate.net

Table 1: HPLC Conditions for the Analysis of Bicyclo[2.2.1]hept-5-ene Derivatives

Analyte TypeColumn (Stationary Phase)Mobile PhaseFlow Rate (mL/min)DetectionReference
N-Octyl bicycloheptene dicarboximideChiralcel OD (Cellulose-based)Normal PhaseNot SpecifiedDiode-Array, Optical Rotation nih.gov
Bicyclic 1,3-amino alcoholsCyclobond I 2000 SN (β-cyclodextrin)Polar-Organic ModeNot SpecifiedNot Specified nih.gov
Bicyclic 1,3-amino alcohols (derivatized)LiChrospher RP-18Not SpecifiedNot SpecifiedNot Specified nih.gov
2-Azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-Hn-Hexane/Isopropanol (80:20, v/v)1.0UV, Optical Rotation researchgate.net
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde derivativeChiralcel ODHexanes/Isopropanol (99:1)1.0UV (359 nm) cardiff.ac.uk
Diels-Alder AdductDaicel Chiralpak OJ-HHexane/i-PrOH (97:3)0.5Not Specified rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid, simple, and cost-effective method primarily used for monitoring the progress of reactions, identifying compounds, and assessing the purity of this compound and its derivatives. mdpi.comethz.ch

For this class of compounds, TLC is typically performed on plates pre-coated with silica (B1680970) gel (e.g., silica gel 60 GF254). rsc.orgmdpi.com The choice of eluent, or mobile phase, is critical and depends on the polarity of the specific derivative being analyzed. A common mobile phase for bicyclic compounds is a mixture of a nonpolar solvent like petroleum ether (PE) or hexanes and a more polar solvent such as ethyl acetate (B1210297) (EA) or diethyl ether. cardiff.ac.ukmdpi.com The ratio is adjusted to achieve a retention factor (Rf) that allows for clear separation of the target compound from starting materials, byproducts, or impurities.

Visualization of the separated spots on the TLC plate is achieved through various methods. If the compounds contain a chromophore, they can be visualized directly under UV light (typically at 254 nm). mdpi.com For compounds that are not UV-active, chemical staining agents are used. Common stains include potassium permanganate (B83412) (KMnO₄), which reacts with the double bond in the bicyclo[2.2.1]hept-5-ene core, or phosphomolybdic acid, which develops colored spots upon heating. mdpi.comethz.ch Iodine vapor is another general-purpose stain that can be used. mdpi.com

Table 2: TLC Conditions for Monitoring Reactions of Bicyclo[2.2.1]hept-5-ene Derivatives

Substrate/Product TypeStationary PhaseEluent (Mobile Phase)Visualization MethodReference
Pyridinyl methanone (B1245722) derivativeSilica Gel GF254Petroleum Ether/Ethyl Acetate (10:1, v/v)UV light, KMnO₄ stain, Iodine mdpi.com
Bicyclo[2.2.1]hept-5-ene-2-carbonitrileSilica Gel F254Not SpecifiedUV fluorescence, Phosphomolybdic acid, KMnO₄ ethz.ch
Diels-Alder AdductSilica Gel 60 GF254Pentane/Diethyl ether (30:1)Not Specified rsc.org

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Transformations

The primary amino groups of Bicyclo[2.2.1]hept-5-ene-2,3-diamine make it an ideal precursor for sophisticated chiral ligands used in asymmetric catalysis. Future research is poised to expand beyond current applications into new catalytic realms. A key area of development involves its use in forming tetradentate PNNP ligands. For instance, the condensation of trans-5-norbornene-endo-2,3-diamine with 2-diphenylphosphinobenzaldehyde yields the N,N'-bis({(2-diphenylphosphino)phenyl}methylidene)this compound ligand. ualberta.casigmaaldrich.com This ligand readily complexes with ruthenium precursors to form active catalysts for reactions such as ester hydrogenation. ualberta.casigmaaldrich.comacs.org

Future exploration will likely focus on:

Enantioselective Catalysis: Developing chiral versions of these catalysts for asymmetric transformations, such as enantioselective hydrogenations, transfer hydrogenations, and Diels-Alder reactions. ualberta.ca

New Metal Complexes: Expanding the range of transition metals (e.g., cobalt, iridium, rhodium) complexed with ligands derived from this diamine to catalyze a broader array of reactions, including C-H activation and carbon-carbon bond formation.

Heterogenized Catalysis: Leveraging the norbornene olefin group for immobilization onto solid supports via Ring-Opening Metathesis Polymerization (ROMP), creating robust, reusable catalysts for more sustainable chemical processes. acs.orgnih.gov

Development of Advanced Materials with Tunable Properties

The unique combination of a reactive olefin and two nucleophilic amine groups makes this compound a promising monomer for advanced polymer synthesis. While the saturated analogue, norbornane (B1196662) diamine (NBDA), is already recognized for its use as a high-performance epoxy curing agent and a component in polyamides and polyimides, the unsaturated version offers additional functionality. specialchem.comspecialchem.com

Emerging areas of materials science research include:

High-Performance Thermosets: Utilizing the diamine as a curing agent for epoxy resins, where its rigid bicyclic structure can impart exceptional thermal stability, chemical resistance, and mechanical toughness to the resulting materials. specialchem.comspecialchem.com The double bond remains available for subsequent cross-linking or functionalization.

Advanced Polyamides and Polyimides: Incorporating the diamine into the backbone of polyamides and polyimides to create materials with high glass transition temperatures and improved processability for aerospace and electronic applications.

Functional Polymers via ROMP: The olefinic group is a handle for Ring-Opening Metathesis Polymerization (ROMP). This allows for the creation of polymers with pendant diamine functionalities along the chain, which can be used for metal scavenging, as polymeric ligands for catalysis, or as platforms for grafting other molecules. nih.gov

Potential Material ApplicationMonomer FunctionResulting Property
Epoxy ResinsCuring AgentHigh thermal stability, toughness, chemical resistance. specialchem.comspecialchem.com
Polyamides/PolyimidesDiamine MonomerEnhanced thermal and mechanical properties.
Functional CopolymersROMP MonomerPolymers with pendant diamine groups for catalysis or functionalization. nih.gov

Bio-inspired Chemical Applications and Functional Analogues

The conformational rigidity of the bicyclo[2.2.1]heptene scaffold is highly attractive for applications in medicinal chemistry and chemical biology, where precise control over the spatial orientation of functional groups is paramount. The diamine provides two key points for building more complex, bioactive molecules.

Future research in this area will likely pursue:

Peptidomimetics and Scaffolds: The closely related endo-cis-bicyclo[2.2.1]hept-5-en dicarbonyl unit has been successfully used as a rigid scaffold to mimic peptide reverse turns and nucleate the formation of β-sheets. acs.orgacs.org this compound offers a direct pathway to create analogous structures where the diamine serves as an anchor for peptide chains, enabling the design of novel protease inhibitors, receptor ligands, or protein-protein interaction modulators.

High-Affinity Receptor Ligands: The defined stereochemistry of the diamine can be exploited to synthesize ligands with high selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Glycosidase Inhibitors: Derivatives of related azabicyclo[2.2.1]heptane diamines have been investigated as glycosidase inhibitors, suggesting that the carbon-based scaffold of this compound could serve as a core for a new class of enzyme inhibitors. acs.org

Further Advancements in Sustainable and Green Synthesis Approaches

The development of sustainable chemical processes is a critical goal for modern chemistry. This compound can be both a product of green synthesis methods and a tool for creating them.

Future directions include:

Atom-Economical Synthesis: The core bicyclic structure is typically formed via a Diels-Alder reaction, a highly atom-economical [4+2] cycloaddition. nih.gov Future work will focus on optimizing this reaction using greener solvents and catalysts to synthesize the precursor, Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid or its derivatives, from which the diamine can be obtained.

Reusable Catalysts: As mentioned previously, derivatives of the diamine have been used to create reusable, polymer-supported catalysts for ester hydrogenation. acs.orgnih.gov This approach significantly reduces catalyst waste and simplifies product purification, aligning with the principles of green chemistry. Research will focus on expanding the scope of these recyclable catalysts to other important industrial transformations.

Integration with Cutting-Edge Spectroscopic and Computational Methodologies

To fully unlock the potential of this compound and its derivatives, advanced characterization and predictive modeling are essential. The stereochemical complexity of these systems requires a sophisticated, multi-technique approach.

Future research will benefit from the integration of:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routinely used to confirm structure and stereochemistry, future studies will employ more advanced 2D techniques (COSY, HSQC, NOESY) and solid-state NMR to precisely map the conformation of polymers and materials derived from the diamine. ualberta.caresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction will remain the definitive method for establishing the absolute configuration and solid-state packing of the diamine, its metal complexes, and its derivatives, providing crucial insights for rational catalyst and material design. sigmaaldrich.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be increasingly used to predict the structures of metal-ligand complexes, model reaction mechanisms, and calculate spectroscopic parameters (e.g., NMR chemical shifts). acs.org This in-silico approach can guide synthetic efforts, accelerate the discovery of new catalysts, and help explain the structure-property relationships in advanced materials.

Research AreaKey TechniquesExpected Outcome
CatalysisX-ray Diffraction, DFT ModelingRational design of chiral catalysts, understanding of reaction mechanisms. sigmaaldrich.comacs.org
Materials ScienceSolid-State NMR, 2D NMRElucidation of polymer microstructure and cross-linking.
Bio-inspired Chemistry2D NMR (NOESY), CD SpectroscopyConformational analysis of peptidomimetics in solution. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing bicyclo[2.2.1]hept-5-ene derivatives, and how can their stereochemistry be controlled?

  • Methodological Answer : Bicyclo[2.2.1]hept-5-ene derivatives are typically synthesized via Diels-Alder reactions between cyclopentadiene and electron-deficient dienophiles (e.g., maleic anhydride). Stereochemical control is achieved by optimizing reaction conditions (temperature, solvent polarity) and using chiral catalysts. For example, Birchall et al. (2021) demonstrated the retro-Diels-Alder reaction of the anhydride derivative to regenerate intermediates, enabling stereoselective functionalization . Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry.

Q. How do the strained ring structures of bicyclo[2.2.1]hept-5-ene derivatives influence their reactivity in nucleophilic addition reactions?

  • Methodological Answer : The norbornene framework’s inherent ring strain enhances reactivity by lowering activation barriers. For diol derivatives (e.g., bicyclo[2.2.1]hept-5-ene-2,3-diol), hydroxyl groups act as nucleophiles in addition reactions with electrophiles like carbonyl compounds. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reaction rates, while computational modeling (DFT) elucidates transition-state geometries .

Q. What safety protocols are essential when handling bicyclo[2.2.1]hept-5-ene derivatives in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., anhydride derivatives are respiratory irritants) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Fire Safety : Store away from oxidizers; use CO₂ or dry chemical extinguishers for fires .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the electronic structure of anion radicals derived from bicyclo[2.2.1]hept-5-ene-2,3-diones?

  • Methodological Answer : Electron Spin Resonance (ESR) spectroscopy is the gold standard for studying anion radicals. For example, hyperfine splitting constants (Table I, ) provide insights into spin density distribution. Coupling ESR with cyclic voltammetry reveals redox potentials, while computational simulations (e.g., Gaussian software) validate experimental data by modeling radical geometries and spin delocalization .

Q. How can unexpected reaction pathways, such as ring-opening during Swern oxidation, be identified and mitigated in the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione?

  • Methodological Answer : Swern oxidation of diol derivatives requires strict temperature control (-50°C to -30°C) to prevent side reactions. Monitoring via TLC or in-situ IR spectroscopy detects intermediates. If ring-opening occurs (e.g., via retro-Diels-Alder), quenching the reaction with a mild base (NaHCO₃) and re-optimizing stoichiometry (oxalyl chloride/DMSO ratio) can suppress byproducts . LC-MS or GC-MS analysis identifies degradation products.

Q. How can bicyclo[2.2.1]hept-5-ene derivatives be functionalized for applications in organic electronics, such as thin-film transistors?

  • Methodological Answer : Photoacid generators (PAGs) like poly(endo,exo-bicyclo[2.2.1]hept-5-ene-2,3-(2-nitrobenzyl)dicarboxylate) are synthesized via ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. Functionalization with nitrobenzyl groups enables UV-triggered acid release, which dopes semiconducting polymers. Device performance is assessed via AFM for morphology and FET measurements for threshold voltage tuning .

Key Notes

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enhance enantioselectivity in derivative synthesis.
  • Computational Tools : Gaussian, ORCA, or ADF software packages model reaction pathways and electronic structures.
  • Safety Compliance : Always consult SDS sheets (e.g., ) for hazard mitigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.